molecular formula C17H24N6O3 B2829658 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013971-30-6

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2829658
CAS No.: 1013971-30-6
M. Wt: 360.418
InChI Key: KCLBHMDTFFOVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several derivatives of pyrazole and purine have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of pyrano[2,3-f]chromene-4,8-dione have shown significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma, with IC50 values indicating their potency as anticancer agents (Li Hongshuang et al., 2017). This suggests that modifications to the core structure, such as those found in the compound of interest, could potentially impact their anticancer efficacy.

Antimicrobial and Analgesic Activities

Compounds with the purine motif, including various derivatives, have been explored for their antimicrobial and analgesic activities. For example, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties have demonstrated significant analgesic activity in in vivo models, suggesting the therapeutic potential of purine derivatives in pain management (M. Zygmunt et al., 2015).

Synthesis and Molecular Studies

The synthesis and evaluation of novel compounds containing purine structures are of significant interest for developing new therapeutic agents. For instance, novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards various receptors, showing potential as antidepressant and anxiolytic-like agents (A. Zagórska et al., 2015). These studies underscore the importance of structural modifications in purine derivatives to achieve desired biological activities.

Molecular Interaction Studies

The analysis of intermolecular interactions in derivatives of purine compounds provides insight into their potential applications in material design. For example, quantitative investigations on xanthine derivatives have revealed an anisotropic distribution of interaction energies, suggesting the relevance of these compounds in designing new materials with specific properties (R. Shukla et al., 2020).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-6-7-21-13-14(18-16(21)23-12(3)10-11(2)19-23)20(4)17(25)22(15(13)24)8-9-26-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLBHMDTFFOVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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